2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)-
CAS No.: 64908-82-3
Cat. No.: VC16053175
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64908-82-3 |
|---|---|
| Molecular Formula | C14H10N2O3 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C14H10N2O3/c17-14(8-3-11-2-1-9-15-10-11)12-4-6-13(7-5-12)16(18)19/h1-10H |
| Standard InChI Key | WLZFHTNWGNZEBU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure consists of two aromatic rings—a 4-nitrophenyl group and a 3-pyridinyl group—connected via a propenone bridge (Figure 1). The 4-nitrophenyl ring introduces strong electron-withdrawing effects due to the nitro (-NO₂) group at the para position, while the 3-pyridinyl ring contributes a nitrogen heteroatom capable of hydrogen bonding and coordination chemistry . The α,β-unsaturated ketone system (C=O-CH₂-CH₂) enables conjugation across the molecule, enhancing its reactivity in cycloaddition and nucleophilic addition reactions.
Table 1: Physicochemical Properties of 2-Propen-1-one, 1-(4-Nitrophenyl)-3-(3-Pyridinyl)-
*Estimated from structurally analogous chalcones .
The electron-withdrawing nitro group polarizes the propenone system, increasing electrophilicity at the β-carbon, a feature critical for Michael addition reactions . Computational studies of similar chalcones suggest that the nitro group reduces the LUMO energy, enhancing reactivity toward nucleophiles .
Synthesis and Reaction Pathways
Post-Synthetic Modifications
The compound’s α,β-unsaturated ketone moiety participates in several key reactions:
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Michael Additions: Nucleophiles such as amines or thiols attack the β-carbon, forming adducts with potential bioactivity.
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Cycloadditions: The conjugated diene system engages in [4+2] Diels-Alder reactions with dienophiles, enabling access to polycyclic frameworks.
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Reduction: Selective reduction of the ketone to an alcohol or alkane is achievable using NaBH₄ or catalytic hydrogenation .
Biological Activities and Mechanistic Insights
Anticancer Properties
The compound’s ability to intercalate DNA and inhibit topoisomerase II has been hypothesized based on structural analogs . Pyridine-containing chalcones demonstrate pro-apoptotic effects in cancer cell lines (e.g., IC₅₀ = 12.5 µM in MCF-7 breast cancer cells) via ROS generation and caspase-3 activation .
Enzyme Inhibition
The pyridinyl group coordinates metalloenzymes such as carbonic anhydrase and acetylcholinesterase. A sulfonamide-derivatized chalcone analog exhibited IC₅₀ = 0.89 µM against human carbonic anhydrase IX, a cancer-associated isoform .
Applications in Materials Science
Nonlinear Optical (NLO) Materials
The conjugated π-system and electron-deficient nitro group make this compound a candidate for NLO applications. Theoretical hyperpolarizability (β) calculations for similar chalcones range from 50–80 × 10⁻³⁰ esu, surpassing urea standards.
Coordination Polymers
The pyridine nitrogen serves as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination polymers with applications in gas storage and catalysis. A Cu(II) complex of a related chalcone showed BET surface areas >500 m²/g.
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